molecular formula C8H7F2NO3 B1433154 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid CAS No. 1432681-88-3

4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid

Cat. No. B1433154
M. Wt: 203.14 g/mol
InChI Key: LBKTWMITDYKATQ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid, also known as DFEPC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Synthesis and Functionalization

4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is involved in various synthetic and functionalization processes. For example, the compound is used in the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. Such compounds are synthesized through strategies involving deoxygenative fluorination and displacement reactions, leading to functionally diverse molecules (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Electrocatalysis

In the field of electrocatalysis, derivatives of pyridinecarboxylic acids like 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid show potential. For instance, iron porphyrins with pyridyl groups are effective in catalyzing the reduction of dioxygen in aqueous solutions. The position of the pyridyl groups significantly influences the selectivity of the reaction, demonstrating the importance of structural variation in such compounds (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).

Organic Chemistry Reactions

In organic chemistry, 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid is utilized in reactions such as deoxyfluorination of carboxylic acids to acyl fluorides. This process is significant for the formation of various organic compounds, including amides, under mild conditions (Brittain & Cobb, 2021).

Coordination Chemistry

In coordination chemistry, pyridinecarboxylic acid derivatives are used to synthesize coordination polymers with interesting properties. For example, pyridine-2,4,6-tricarboxylic acid reacts with metal salts to form diverse products, including coordination polymers and metallomacrocycles. These compounds are of interest due to their potential applications in molecular recognition and catalysis (Ghosh, Savitha, & Bharadwaj, 2004).

Computational and Spectroscopic Studies

Computational and spectroscopic studies of 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid provide insights into its structural and electronic properties. These studies are crucial for understanding its reactivity and potential applications in various fields (Vural, 2016).

Safety And Hazards

For safety considerations, consult the Material Safety Data Sheet (MSDS) provided by the manufacturer . It will detail handling precautions, potential hazards, and emergency procedures.

properties

IUPAC Name

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-11-6(3-5)8(12)13/h1-3,7H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKTWMITDYKATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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